![molecular formula C16H11NO3 B030491 (1-oxo-2H-isoquinolin-5-yl) benzoate CAS No. 370872-09-6](/img/structure/B30491.png)
(1-oxo-2H-isoquinolin-5-yl) benzoate
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Overview
Description
(1-oxo-2H-isoquinolin-5-yl) benzoate, also known as 1-benzoylisoquinoline-2-one, is a chemical compound with a wide range of applications in scientific research. It is a member of the isoquinoline family of compounds and is a white crystalline solid that is soluble in organic solvents such as chloroform and dimethylformamide. This compound has been studied for its potential use in drug delivery, as a therapeutic agent, and for its biochemical and physiological effects.
Scientific Research Applications
Pharmaceutical Synthesis
Isoquinoline derivatives, including “(1-oxo-2H-isoquinolin-5-yl) benzoate”, have attracted considerable attention in the field of pharmaceutical synthesis . They are considered important components of many biologically active products due to their diverse structures . They are used as components of anti-cancer, anti-malarial, and other drugs .
Biological Activities
Isoquinoline derivatives demonstrate a wide range of biological activities . They possess antihypertensive, anti-inflammatory, anti-oxidant, antipyretic, and analgesic properties . They also exhibit antifungal, antibacterial , and anti-malarial activities . In addition, they may act as antidepressants and antipsychotic agents .
Anti-Tumor or Antiproliferative Activity
Several compounds with an isoquinoline core have been found to exhibit anti-tumor or antiproliferative activity, serving as a lead structure for the development of potential anticancer drugs .
Dyes Industry
Due to their application in the dyes industry, research in the synthesis of chiral isoquinoline derivatives and isoquinolinium salts is likely to attract increasing attention .
Environmental Research
“(1-oxo-2H-isoquinolin-5-yl) benzoate” is commonly used in environmental research. However, the specific applications in this field are not detailed in the sources.
Industrial Research
This compound is also used in industrial research. The specific industrial applications are not detailed in the sources.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of (1-oxo-2H-isoquinolin-5-yl) benzoate, also known as 1-hydroxyisoquinolin-5-yl benzoate, is the recombinant full-length mouse PARP-2 . PARP-2, or Poly (ADP-ribose) polymerase 2, is a protein involved in DNA repair and programmed cell death.
Mode of Action
The compound interacts with its target, PARP-2, by inhibiting its activity This interaction results in changes at the molecular level, affecting the normal function of the protein
Biochemical Pathways
Isoquinolines, the class of compounds to which (1-oxo-2H-isoquinolin-5-yl) benzoate belongs, are known to demonstrate a wide range of biological activities . They are important components of many biologically active products due to their diverse structures and use as components of anti-cancer, anti-malarial, and other drugs . .
Result of Action
Isoquinoline derivatives have been associated with a wide range of biological activities, including anti-cancer, anti-malarial, and other therapeutic effects .
properties
IUPAC Name |
(1-oxo-2H-isoquinolin-5-yl) benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3/c18-15-13-7-4-8-14(12(13)9-10-17-15)20-16(19)11-5-2-1-3-6-11/h1-10H,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWUPFYTTMMSTH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=CC3=C2C=CNC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20349766 |
Source
|
Record name | (1-oxo-2H-isoquinolin-5-yl) benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20349766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-oxo-2H-isoquinolin-5-yl) benzoate | |
CAS RN |
370872-09-6 |
Source
|
Record name | (1-oxo-2H-isoquinolin-5-yl) benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20349766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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